molecular formula C4H5Br3FNO2 B072758 Bromal fluoroacetamide CAS No. 1187-66-2

Bromal fluoroacetamide

Cat. No. B072758
CAS RN: 1187-66-2
M. Wt: 357.8 g/mol
InChI Key: QFWQUVMXKWLKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromal fluoroacetamide is a chemical compound that is widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which makes it a valuable tool for studying the nervous system and its functions.

Scientific Research Applications

Bromal fluoroacetamide is widely used in scientific research as a tool to study the nervous system and its functions. It is commonly used to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can be used to study the effects of the neurotransmitter on the nervous system.

Mechanism of Action

Bromal fluoroacetamide works by irreversibly binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which prolongs its effects on the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase. This can lead to increased levels of acetylcholine in the nervous system, which can affect various physiological processes such as muscle contraction, heart rate, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using bromal fluoroacetamide in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise control over the levels of acetylcholine in the nervous system, which can be used to study its effects on various physiological processes. However, one of the limitations of using this compound is its irreversibility. Once it binds to the active site of acetylcholinesterase, it cannot be removed, which limits its use in certain experiments.

Future Directions

There are many future directions for the use of bromal fluoroacetamide in scientific research. One area of interest is the study of the effects of acetylcholine on various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new acetylcholinesterase inhibitors that are more selective and reversible than this compound.
Conclusion:
In conclusion, this compound is a valuable tool for studying the nervous system and its functions. Its potent inhibition of acetylcholinesterase allows for precise control over the levels of acetylcholine in the nervous system, which can be used to study its effects on various physiological processes. While there are limitations to its use, there are many future directions for the use of this compound in scientific research.

Synthesis Methods

Bromal fluoroacetamide can be synthesized through the reaction between bromine, fluoroacetic acid, and ammonia. The reaction produces a white crystalline solid that is highly soluble in water and other polar solvents. The purity of the compound can be improved through recrystallization and purification techniques.

properties

CAS RN

1187-66-2

Molecular Formula

C4H5Br3FNO2

Molecular Weight

357.8 g/mol

IUPAC Name

2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide

InChI

InChI=1S/C4H5Br3FNO2/c5-4(6,7)3(11)9-2(10)1-8/h3,11H,1H2,(H,9,10)

InChI Key

QFWQUVMXKWLKQA-UHFFFAOYSA-N

SMILES

C(C(=O)NC(C(Br)(Br)Br)O)F

Canonical SMILES

C(C(=O)NC(C(Br)(Br)Br)O)F

synonyms

2-Fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide

Origin of Product

United States

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